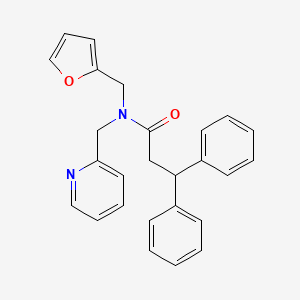
N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide, also known as FDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FDP is a propanamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide is not yet fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide has been shown to inhibit the activity of several key enzymes involved in cancer cell growth, including matrix metalloproteinases and histone deacetylases.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide has a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective activity. N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth and metastasis, and reduce inflammation in various disease models. N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide for lab experiments is its broad range of biological activities, making it a versatile tool for investigating various disease models. N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide is also relatively easy to synthesize and has been shown to be stable under a range of conditions. However, one limitation of N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide, including further investigation of its anti-tumor activity in various cancer models, exploration of its potential use in the treatment of Alzheimer's disease, and investigation of its potential use as a tool for studying various biological pathways and processes. Additionally, further research is needed to fully elucidate the mechanism of action of N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide and to optimize its synthesis and formulation for use in various experimental settings.
Métodos De Síntesis
N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide can be synthesized using a variety of methods, including the reaction of furan-2-carbaldehyde with 3,3-diphenylpropanoic acid and pyridine-2-carboxaldehyde in the presence of a suitable catalyst. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasound.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment, where N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide has been shown to have significant anti-tumor activity in various cancer cell lines. N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide has also been investigated for its potential use in the treatment of Alzheimer's disease, where it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-26(18-25(21-10-3-1-4-11-21)22-12-5-2-6-13-22)28(20-24-15-9-17-30-24)19-23-14-7-8-16-27-23/h1-17,25H,18-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEWUNTWMYULSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2565634.png)


![N-[[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]but-2-ynamide](/img/structure/B2565643.png)
![2-[(Cyclopentylamino)methyl]phenol](/img/structure/B2565644.png)
![2-(4-chlorophenyl)-5-isopropyl-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2565645.png)
![8-(4-ethoxyphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2565648.png)
![[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B2565649.png)
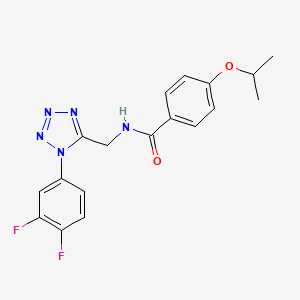
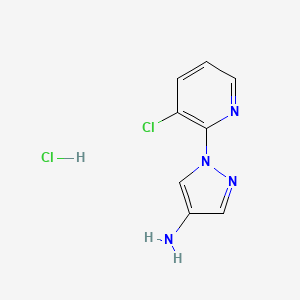
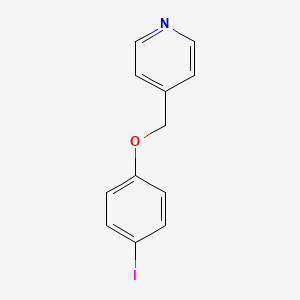
![N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2565653.png)
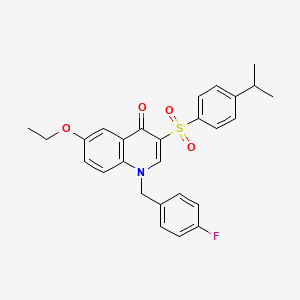
![7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2565655.png)